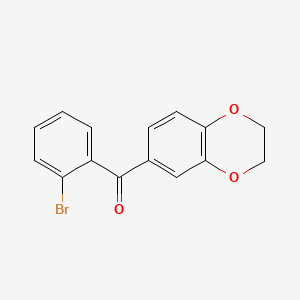

2-Bromo-3',4'-(ethylenedioxy)benzophenone

Description

Overview of Substituted Benzophenones as Versatile Chemical Scaffolds

Substituted benzophenones are a class of organic compounds that have long captured the attention of chemists due to their wide-ranging applications. nih.gov The diaryl ketone motif provides a structurally robust yet synthetically malleable framework. This allows for the introduction of various substituents on the phenyl rings, leading to a vast library of derivatives with tailored electronic, photophysical, and biological properties. uni.lu

In medicinal chemistry, the benzophenone (B1666685) scaffold is a common feature in numerous pharmacologically active molecules, exhibiting activities such as anticancer, anti-inflammatory, antimicrobial, and antiviral effects. uni.lu Furthermore, in materials science, benzophenone derivatives are utilized as photoinitiators in polymerization processes, as UV absorbers in sunscreens and plastics, and as building blocks for advanced polymers and organic light-emitting diodes (OLEDs). scielo.br

Significance of Halogenated and Cyclic Ether Moieties in Molecular Design

The specific substituents on the benzophenone core of 2-Bromo-3',4'-(ethylenedioxy)benzophenone are crucial to its chemical character. The presence of a bromine atom, a halogen, can significantly influence a molecule's properties. Halogenation is a common strategy in drug design to modulate factors like lipophilicity, metabolic stability, and binding affinity to biological targets. The bromine atom can also serve as a synthetic handle for further functionalization through various cross-coupling reactions.

Research Impetus for the Investigation of this compound

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the motivation for its synthesis and study can be inferred from the properties of its constituent parts. The combination of a halogenated phenyl ring and a benzodioxane moiety on a benzophenone scaffold suggests its potential as an intermediate in the synthesis of more complex molecules. For instance, it could serve as a building block for novel pharmaceutical agents or functional materials. ontosight.ai The bromine atom allows for the introduction of other functional groups via reactions like Suzuki or Buchwald-Hartwig couplings, enabling the construction of a diverse range of derivatives for screening in various applications.

Current State of the Art in Related Benzophenone Derivative Research

The field of benzophenone derivative research is highly active and continually evolving. Current research focuses on several key areas:

Medicinal Chemistry : Scientists are designing and synthesizing novel benzophenone derivatives with enhanced potency and selectivity against various diseases, including cancer and inflammatory disorders. ontosight.ai For example, the incorporation of heterocyclic rings, similar to the benzodioxane in the title compound, is a common strategy to improve biological activity.

Photochemistry and Materials Science : There is ongoing development of new benzophenone-based photoinitiators for more efficient and environmentally friendly polymerization processes. Additionally, research into benzophenone derivatives for applications in organic electronics, such as OLEDs, is a burgeoning field.

Synthetic Methodology : Chemists are continuously developing more efficient and sustainable methods for the synthesis of substituted benzophenones. This includes the refinement of classical methods like the Friedel-Crafts acylation and the development of new catalytic systems for C-C and C-O bond formation. mdpi.comrsc.org

A plausible synthetic route to this compound would likely involve a Friedel-Crafts acylation reaction. This would entail the reaction of 1,4-benzodioxane (B1196944) with 2-bromobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This method is a standard and effective way to form the carbon-carbon bond between the carbonyl group and the aromatic ring.

Table 2: Plausible Synthetic Reactants

| Reactant | Role |

| 1,4-Benzodioxane | Aromatic Substrate |

| 2-Bromobenzoyl Chloride | Acylating Agent |

| Aluminum Chloride (AlCl₃) | Lewis Acid Catalyst |

Structure

3D Structure

Properties

IUPAC Name |

(2-bromophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO3/c16-12-4-2-1-3-11(12)15(17)10-5-6-13-14(9-10)19-8-7-18-13/h1-6,9H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKAMRSDNCRRMBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354336 | |

| Record name | 2-Bromo-3',4'-(ethylenedioxy)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164526-08-3 | |

| Record name | 2-Bromo-3',4'-(ethylenedioxy)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2 Bromo 3 ,4 Ethylenedioxy Benzophenone

Retrosynthetic Analysis of the 2-Bromo-3',4'-(ethylenedioxy)benzophenone Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For this compound, the primary disconnection breaks the carbon-carbonyl carbon bond, which is a key linkage in the benzophenone (B1666685) core. This disconnection points to two primary synthetic routes: Friedel-Crafts acylation and transition-metal catalyzed coupling reactions.

The most logical disconnection of the central carbonyl-aryl bond suggests two key synthons: an acyl cation derived from a 2-bromobenzoyl group and an electron-rich aromatic ring, 1,4-benzodioxan. This leads to the identification of two crucial precursors: a 2-bromobenzoyl derivative (such as 2-bromobenzoyl chloride) and 1,4-benzodioxan (also known as 2,3-dihydrobenzo[b] rsc.orgdioxine).

An alternative disconnection, suitable for a cross-coupling strategy, would involve a 2-bromobenzaldehyde (B122850) derivative and a 1,4-benzodioxan derivative suitable for metal-catalyzed coupling, followed by oxidation. However, the Friedel-Crafts approach is generally more direct for benzophenone synthesis.

Precursor Synthesis and Derivatization Approaches

The successful synthesis of the target molecule is contingent on the efficient preparation of its key precursors.

Synthesis of Halogenated Aromatic Precursors

The primary halogenated precursor required is 2-bromobenzoyl chloride. This acyl chloride is a versatile reagent for introducing the 2-bromobenzoyl group. guidechem.com It is typically synthesized from 2-bromobenzoic acid. A common method involves treating 2-bromobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Another documented method uses phosphorus trichloride (B1173362) (PCl₃). For instance, heating a mixture of 2-bromobenzoic acid with phosphorous trichloride in a solvent like 1,2-dichloroethane (B1671644) provides 2-bromobenzoyl chloride. prepchem.com

Table 1: Synthesis of 2-Bromobenzoyl Chloride

| Starting Material | Reagent | Solvent | Conditions | Product |

|---|

Preparation of Ethylenedioxy-Substituted Aromatic Precursors

The ethylenedioxy-substituted precursor is 1,4-benzodioxan. This compound and its derivatives are important structural motifs in many biologically active compounds. rsc.org The synthesis of 1,4-benzodioxan derivatives often starts from catechols (1,2-dihydroxybenzenes). A common method involves the Williamson ether synthesis, where catechol is reacted with a 1,2-dihaloethane, typically 1,2-dibromoethane, in the presence of a base like potassium carbonate (K₂CO₃). scirp.orgscirp.org This reaction forms the characteristic six-membered dioxin ring.

Table 2: Synthesis of 1,4-Benzodioxan Derivatives

| Starting Material | Reagent | Base | Solvent | Product |

|---|

Carbon-Carbon Bond Forming Reactions for Benzophenone Core Construction

The construction of the central benzophenone core is achieved through established carbon-carbon bond forming reactions.

Friedel-Crafts Acylation Reactions

Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones, including benzophenones. nih.govrsc.org This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. For the synthesis of this compound, 1,4-benzodioxan is acylated with 2-bromobenzoyl chloride. sciencemadness.org

The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂) or carbon disulfide (CS₂), with a strong Lewis acid catalyst like aluminum chloride (AlCl₃). mdpi.comudel.edu The ethylenedioxy group on the 1,4-benzodioxan ring is an activating group, directing the electrophilic acylium ion to the para position (position 6) due to steric and electronic effects.

Table 3: Representative Friedel-Crafts Acylation for Benzophenone Synthesis

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Product |

|---|

The reaction mixture is typically stirred at a controlled temperature, often starting at low temperatures and gradually warming to room temperature. udel.edu After the reaction is complete, it is quenched with water or dilute acid to decompose the aluminum chloride complex.

Transition-Metal Catalyzed Coupling Reactions

Transition-metal catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer an alternative route to unsymmetrical biaryl ketones. mdpi.comwikipedia.org This reaction involves the coupling of an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org

For the synthesis of the target benzophenone, one possible approach would involve the Suzuki coupling of 2-bromobenzoyl chloride with a boronic acid derivative of 1,4-benzodioxan. mdpi.com Alternatively, a 2-formylphenylboronic acid could be coupled with a halogenated 1,4-benzodioxan, followed by oxidation of the resulting aldehyde to a ketone. While versatile, this method can be more step-intensive than the direct Friedel-Crafts acylation.

Table 4: Generalized Suzuki-Miyaura Coupling for C-C Bond Formation

| Organoboron Reagent | Organohalide | Catalyst | Base | Product |

|---|

Selective Bromination of the Benzophenone Core

The primary challenge in the synthesis of this compound lies in the regioselective introduction of a single bromine atom onto the benzophenone scaffold. The precursor, 3',4'-(ethylenedioxy)benzophenone, can be synthesized via a Friedel-Crafts acylation of 1,4-benzodioxan with benzoyl chloride, a common method for preparing diaryl ketones. khanacademy.orglibretexts.org Subsequent bromination must be carefully controlled to achieve the desired 2-bromo isomer.

Regioselective Bromination Techniques

Achieving regioselectivity in the bromination of benzophenones is influenced by the electronic and steric effects of the substituents on both aromatic rings. The ethylenedioxy group on one ring is an electron-donating group, which activates this ring towards electrophilic aromatic substitution. Conversely, the carbonyl group of the benzophenone is a deactivating group, directing incoming electrophiles to the meta position of the unsubstituted phenyl ring. However, to obtain the target compound, bromination must occur on the other phenyl ring at the ortho position to the carbonyl group.

Direct bromination of 3',4'-(ethylenedioxy)benzophenone would likely lead to substitution on the electron-rich ethylenedioxy-substituted ring. Therefore, a more strategic approach involves the use of a pre-brominated starting material. The synthesis is more feasibly achieved through the Friedel-Crafts acylation of 1,4-benzodioxan with 2-bromobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgnumberanalytics.comyoutube.com This method directly installs the bromo-substituted benzoyl group onto the desired position of the 1,4-benzodioxan ring, ensuring the correct isomeric product.

Optimization of Bromination Reaction Conditions

While the primary synthetic route involves a Friedel-Crafts acylation with a pre-brominated acyl chloride, the optimization of general bromination conditions for benzophenone cores is a subject of extensive research. Key parameters that are typically optimized to enhance yield and regioselectivity include the choice of brominating agent, solvent, temperature, and catalyst.

| Parameter | Variation | Effect on Reaction |

| Brominating Agent | Br₂, N-Bromosuccinimide (NBS) | Br₂ often requires a catalyst and can be less selective. NBS can offer higher selectivity, particularly with radical initiators for benzylic bromination, though less relevant for aromatic substitution. researchgate.net |

| Solvent | Dichloromethane, Carbon tetrachloride, Acetic acid | The polarity and coordinating ability of the solvent can influence the reactivity of the brominating agent and the stability of reaction intermediates. |

| Temperature | 0 °C to reflux | Higher temperatures can increase reaction rates but may decrease selectivity, leading to the formation of undesired isomers. nih.gov |

| Catalyst | FeBr₃, AlCl₃, Zeolites | Lewis acid catalysts polarize the Br-Br bond, increasing its electrophilicity. Zeolites can provide shape selectivity. nih.gov |

For the Friedel-Crafts acylation approach to synthesizing this compound, optimization would focus on the acylation step itself.

| Parameter | Variation | Effect on Reaction |

| Lewis Acid Catalyst | AlCl₃, FeCl₃, ZnCl₂ | The strength of the Lewis acid can impact the reaction rate and the potential for side reactions. AlCl₃ is a common and effective catalyst for this transformation. numberanalytics.com |

| Solvent | Dichloromethane, 1,2-Dichloroethane, Carbon disulfide | An inert solvent is crucial to prevent side reactions with the Lewis acid and the acyl chloride. |

| Temperature | 0 °C to room temperature | The reaction is typically started at a lower temperature to control the initial exothermic reaction and then allowed to proceed at room temperature. nih.gov |

| Stoichiometry | Molar ratio of reactants and catalyst | The ratio of 1,4-benzodioxan, 2-bromobenzoyl chloride, and the Lewis acid catalyst must be carefully controlled to maximize the yield of the desired product and minimize the formation of byproducts. |

Post-Synthetic Functionalization and Derivatization

The bromine atom in this compound serves as a versatile handle for a variety of post-synthetic modifications, enabling the synthesis of a diverse range of derivatives. The carbon-bromine bond can be subjected to numerous cross-coupling reactions, offering pathways to more complex molecules.

Common post-synthetic functionalization reactions for aryl bromides include:

Suzuki Coupling: Palladium-catalyzed cross-coupling with boronic acids or esters to form new carbon-carbon bonds.

Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes to generate aryl alkynes.

Buchwald-Hartwig Amination: Palladium-catalyzed formation of carbon-nitrogen bonds with amines.

Stille Coupling: Palladium-catalyzed coupling with organostannanes.

Negishi Coupling: Palladium- or nickel-catalyzed coupling with organozinc reagents. nih.gov

Ullmann Condensation: Copper-catalyzed formation of diaryl ethers or diaryl amines.

Grignard Reagent Formation: Reaction with magnesium to form an organometallic nucleophile, which can then react with various electrophiles.

Reaction Pathway Optimization and Yield Enhancement

Optimizing the reaction pathway for the synthesis of this compound primarily focuses on the efficiency of the Friedel-Crafts acylation. Several factors can be fine-tuned to maximize the yield and purity of the final product.

Key Optimization Strategies:

Purity of Starting Materials: The purity of 1,4-benzodioxan, 2-bromobenzoyl chloride, and the Lewis acid catalyst is paramount. Impurities can lead to side reactions and lower yields.

Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst. Therefore, all reagents and glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Order of Addition: The order in which the reagents are added can influence the outcome of the reaction. Typically, the Lewis acid is added to the solvent, followed by the acyl chloride, and then the aromatic substrate is added portion-wise to control the reaction temperature.

Reaction Time and Temperature: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal reaction time. Prolonged reaction times or excessive temperatures can lead to the formation of byproducts.

Work-up Procedure: The work-up procedure is critical for quenching the reaction and separating the product from the catalyst and any unreacted starting materials. This typically involves carefully adding the reaction mixture to ice-water to decompose the aluminum chloride complex, followed by extraction with an organic solvent.

By systematically optimizing these parameters, the yield of this compound can be significantly enhanced, making the synthetic process more efficient and cost-effective.

Advanced Purification and Isolation Techniques for High Purity this compound

Obtaining high-purity this compound is crucial for its use in subsequent synthetic steps. A combination of purification techniques is often employed to remove unreacted starting materials, byproducts, and catalyst residues.

Common Purification Methods:

Column Chromatography: This is a widely used technique for separating organic compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina) and elution with a mobile phase (a solvent or a mixture of solvents). The choice of eluent system is critical for achieving good separation. For benzophenone derivatives, a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is commonly used. quora.com

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is crucial for successful recrystallization. illinois.eduesisresearch.orgresearchgate.net

Preparative Thin Layer Chromatography (Prep-TLC): For small-scale purifications, preparative TLC can be a highly effective method for isolating pure compounds.

Washing: The crude product, after extraction, is often washed with aqueous solutions to remove acidic or basic impurities. For instance, washing with a dilute sodium bicarbonate solution can remove any residual acid, and washing with brine helps to remove water from the organic layer.

The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Chemical Reactivity and Mechanistic Insights of 2 Bromo 3 ,4 Ethylenedioxy Benzophenone

Reactivity of the Aromatic Bromine Substituent

The bromine atom attached to the aromatic ring is a key site for synthetic transformations, primarily through substitution and cross-coupling reactions. The reactivity of this position is influenced by the electronic effects of the adjacent benzoyl group.

Electrophilic Aromatic Substitution Reactions on the Brominated Ring

Further electrophilic aromatic substitution (EAS) on the bromine-bearing phenyl ring is generally disfavored. The benzoyl group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards attack by electrophiles. masterorganicchemistry.comyoutube.com This deactivation is a result of both inductive effects and resonance, which pull electron density out of the ring system, making it less nucleophilic. masterorganicchemistry.commsu.edu

Additionally, the bromine atom itself is a deactivating group due to its strong inductive electron withdrawal, although its lone pairs can participate in resonance donation. masterorganicchemistry.com While halogens typically direct incoming electrophiles to the ortho and para positions, the benzoyl group is a strong meta-director. libretexts.org The combination of these deactivating effects means that forcing further electrophilic substitution on this ring would require harsh reaction conditions, and the substitution pattern would be difficult to predict due to competing directing effects. msu.edu Consequently, such reactions are not common synthetic routes for this class of compounds.

Nucleophilic Aromatic Substitution Reactions Involving the Bromine Center

Nucleophilic aromatic substitution (SNAr) on an aryl halide typically requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comslideshare.net In 2-Bromo-3',4'-(ethylenedioxy)benzophenone, the benzoyl group is in the ortho position relative to the bromine atom. This electron-withdrawing group can stabilize the negative charge of the intermediate Meisenheimer complex formed during the reaction, thereby facilitating the substitution. masterorganicchemistry.comyoutube.com

The reaction proceeds via a two-step addition-elimination mechanism:

Addition: A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanionic intermediate (Meisenheimer complex). masterorganicchemistry.com

Elimination: The leaving group (bromide ion) is expelled, restoring the aromaticity of the ring. masterorganicchemistry.com

While this reaction is mechanistically feasible, it generally requires potent nucleophiles. Studies on the analogous compound, 2-bromobenzophenone, have shown that Grignard reagents can participate in nucleophilic substitution of the bromine, suggesting this pathway is viable. researchgate.net

Cross-Coupling Chemistry at the Brominated Position

The most synthetically valuable reactions involving the aromatic bromine substituent are palladium-catalyzed cross-coupling reactions. These methods are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. mdpi.comsciforum.netwikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (like a boronic acid or ester) to form a new C-C bond. mdpi.comsciforum.netyoutube.comlibretexts.org It is widely used for synthesizing biaryl compounds. The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the product. libretexts.orgrsc.org

Heck Reaction: The Heck (or Mizoroki-Heck) reaction forms a C-C bond by coupling the aryl bromide with an alkene. wikipedia.orgorganic-chemistry.orgnumberanalytics.com The reaction typically yields a substituted alkene and follows a catalytic cycle involving oxidative addition, alkene insertion, and β-hydride elimination. wikipedia.orgliverpool.ac.uk

Sonogashira Coupling: This reaction is used to couple aryl halides with terminal alkynes, creating arylalkynes. wikipedia.orgorganic-chemistry.orgresearchgate.netlibretexts.org The process is generally co-catalyzed by palladium and copper(I) salts and proceeds under mild, basic conditions. wikipedia.orgjk-sci.com The mechanism involves separate but interconnected palladium and copper catalytic cycles. libretexts.org

| Aryl Bromide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3-Bromobenzophenone | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Variable | mdpi.com |

| Aryl Bromide (general) | Arylboronic acid | Pd₂(dba)₃ / JohnPhos | Cs₂CO₃ | THF/H₂O | ~90% | youtube.com |

| Aryl Bromide with -COOH | Arylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] | Not specified | Water | High | rsc.org |

| Aryl Halide | Alkene | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Iodobenzene | Styrene | PdCl₂ | KOAc | Methanol (B129727) | Not specified | wikipedia.org |

| Aryl Bromide | n-Butyl Acrylate | Pd(OAc)₂ / PPh₃ | NaOAc | DMF | High | organic-chemistry.org |

| 4-Bromobenzophenone | Allyl alcohol | Pd(dba)₂ | K₂CO₃ | Not specified | Not specified | liverpool.ac.uk |

| Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₄ | CuI | Et₃N | Good | jk-sci.com |

| Iodobenzene | Phenylacetylene | Pd(Ph₃)₄Cl₂ | CuI | Not specified | Good | libretexts.org |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₂NH | Not specified | wikipedia.org |

Transformations of the Benzophenone (B1666685) Carbonyl Group

The carbonyl group of the benzophenone structure is a site for reduction and, under more forcing conditions, oxidation.

Reduction Reactions of the Ketone Moiety

The ketone functionality of this compound can be readily reduced to a secondary alcohol, yielding (2-bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanol. This transformation is a cornerstone of carbonyl chemistry. chemistry-online.com

Commonly used reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). zenodo.org

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that is effective for reducing ketones and aldehydes. chemistry-online.comzenodo.org The reaction is typically carried out in a protic solvent like methanol or ethanol. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. chemistry-online.compitt.edu Subsequent workup with water or dilute acid protonates the resulting alkoxide to give the alcohol.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a much stronger reducing agent than NaBH₄ and will also reduce ketones to alcohols. Due to its high reactivity, it must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Other methods, such as catalytic hydrogenation, can also achieve this reduction, though they are less selective if other reducible functional groups are present. pitt.edu

| Reducing Agent | Solvent | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Room temperature, followed by acid/water workup | Diphenylmethanol | chemistry-online.comzenodo.orgpitt.edu |

| Sodium Borohydride (NaBH₄) | Isopropanol | Reflux for 30 minutes | Diphenylmethanol | youtube.com |

| Sodium metal | Ethers (for solvent drying) | Forms a ketyl radical anion | Diphenylketyl (radical anion) | wikipedia.org |

Oxidation Reactions of the Ketone Moiety

Ketones, including benzophenones, are generally resistant to oxidation under typical conditions because they lack a hydrogen atom on the carbonyl carbon. Oxidation requires harsh conditions that lead to the cleavage of a carbon-carbon bond adjacent to the carbonyl group.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid under vigorous conditions can cleave the benzophenone structure. nih.govacs.org For this compound, such a reaction would likely lead to a mixture of products, including derivatives of 2-bromobenzoic acid and 1,4-benzodioxane-6-carboxylic acid.

Studies on the oxidative degradation of other benzophenone derivatives, such as the UV-filter benzophenone-3, using KMnO₄ have identified reaction pathways involving hydroxylation and cleavage of the carbon-carbon bridge bond. nih.gov Similarly, the oxidation of benzophenone-4 has been studied using advanced oxidation processes, which also result in the degradation of the core structure. nih.gov These studies underscore that oxidation of the benzophenone ketone is a destructive process rather than a synthetically useful functional group transformation.

Condensation and Addition Reactions at the Carbonyl Center

The carbonyl group of this compound serves as a primary site for chemical transformations, undergoing both condensation and nucleophilic addition reactions. The reactivity of the carbonyl carbon is dictated by the electronic effects of the substituents on the two aromatic rings. The carbon-oxygen double bond is inherently polarized due to the higher electronegativity of oxygen, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com

Nucleophilic addition is a fundamental reaction of carbonyl compounds. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgunizin.org The rate of this addition is influenced by both electronic and steric factors. Electron-withdrawing groups on the aromatic rings increase the partial positive charge on the carbonyl carbon, thus enhancing its reactivity towards nucleophiles. masterorganicchemistry.com Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, slowing down the reaction. masterorganicchemistry.com

Condensation reactions, a subclass of addition-elimination reactions, also occur at the carbonyl center. These reactions typically involve the initial nucleophilic addition to the carbonyl group, followed by the elimination of a small molecule, often water. Common examples include the formation of imines, enamines, and in the context of base-catalyzed reactions, aldol-type condensations. mdpi.com For instance, the reaction with primary amines would be expected to form the corresponding imine derivative. The general mechanism for such reactions involves the formation of a carbinolamine intermediate, which then dehydrates to yield the final product.

Influence of the Ethylenedioxy Moiety on Molecular Reactivity

Electronic Effects of the Cyclic Ether on Aromatic Reactivity

The 3',4'-(ethylenedioxy) group, also known as the 2,3-dihydro-1,4-benzodioxin moiety, significantly influences the electronic properties of the benzophenone molecule. The two oxygen atoms of the ethylenedioxy group possess lone pairs of electrons that can be delocalized into the attached benzene (B151609) ring through resonance. This electron-donating resonance effect increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the ether linkages.

This increased electron density on the phenyl ring bearing the ethylenedioxy group has a deactivating effect on the electrophilicity of the carbonyl carbon. By donating electron density to the aromatic system, the ethylenedioxy group makes the attached phenyl ring more electron-rich, which in turn can partially alleviate the partial positive charge on the carbonyl carbon. This effect would be expected to reduce the rate of nucleophilic attack at the carbonyl center compared to unsubstituted benzophenone.

The electronic character of the ethylenedioxy group can be compared to other substituents. For instance, it is a stronger electron-donating group than a simple alkoxy group due to the presence of two oxygen atoms. In the broader context of substituted benzophenones, the electronic nature of substituents plays a crucial role in determining their application in areas such as organic light-emitting diodes (OLEDs), where the benzophenone core can act as an electron-deficient unit. mdpi.com

Steric Hindrance Considerations from the Ethylenedioxy Group

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede chemical reactions. mcat-review.org In the case of this compound, the ethylenedioxy group, being a five-membered ring fused to the benzene ring, introduces a degree of steric bulk. This steric hindrance can affect the approach of nucleophiles to the carbonyl carbon.

The extent of steric hindrance is generally less pronounced than that of a tert-butyl group, but it is more significant than that of a methoxy (B1213986) group. The rigid, planar nature of the fused ring system can influence the conformation of the benzophenone molecule and may restrict the accessibility of the carbonyl group from certain angles. For nucleophilic addition reactions, where the nucleophile approaches the carbonyl carbon at a specific trajectory (approximately 107 degrees, the Bürgi-Dunitz angle), significant steric bulk on either of the aromatic rings can slow down the reaction rate. libretexts.org

In reactions involving the aromatic ring itself, such as electrophilic aromatic substitution, the ethylenedioxy group will direct incoming electrophiles to the positions ortho to the ether linkages, although the steric bulk may favor substitution at the less hindered position.

Elucidation of Reaction Mechanisms and Intermediates

Investigation of Rate-Determining Steps

In some cases, particularly in acid-catalyzed reactions, the protonation of the carbonyl oxygen may precede nucleophilic attack, making the carbonyl carbon more electrophilic and potentially altering the rate-determining step. researchgate.net For condensation reactions, the dehydration of the carbinolamine intermediate can sometimes be the rate-determining step, especially under certain pH conditions.

Identification and Characterization of Transient Species

In many chemical reactions, short-lived, high-energy molecules known as transient species or intermediates are formed. The identification and characterization of these species are crucial for understanding the reaction mechanism. In the context of this compound, photochemical reactions are a likely source of transient species.

Benzophenones are well-known to undergo photochemical reactions upon absorption of UV light. bgsu.edu One of the most common processes is the photo-induced hydrogen atom abstraction from a suitable donor molecule by the excited triplet state of the benzophenone. This results in the formation of a ketyl radical, a transient species that can be detected by techniques such as flash photolysis. acs.org The presence of the bromo and ethylenedioxy substituents would be expected to influence the photophysical properties of the molecule, such as the lifetime and energy of the excited triplet state, and consequently the efficiency of ketyl radical formation.

The triplet state of benzophenone itself is a transient species that can be observed using transient absorption spectroscopy. researchgate.net The interaction of this excited state with various molecules, including potential quenchers or reactants, can be studied to gain insight into the initial steps of photochemical processes. For brominated compounds, the possibility of photochemical cleavage of the carbon-bromine bond could also lead to the formation of radical intermediates. researchoutreach.org

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Literature

A comprehensive search for detailed spectroscopic data and research findings on the chemical compound this compound has revealed a significant lack of published scientific literature. Despite extensive queries for its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics, no specific experimental data necessary for a thorough structural elucidation and analysis, as outlined, could be located in the public domain.

The compound, identified by the CAS number 164526-08-3, is listed by several chemical suppliers, indicating its synthesis and commercial availability. However, the scientific articles detailing its synthesis and, crucially, its full spectroscopic characterization—including ¹H NMR, ¹³C NMR, two-dimensional NMR techniques, and IR spectroscopy—are not present in accessible scientific databases and research repositories.

This absence of primary literature means that a detailed analysis of its chemical shifts, resonance assignments, and the vibrational characteristics of its functional groups cannot be compiled from verifiable research findings. The creation of data tables for its spectroscopic properties, as well as an in-depth discussion of its structural confirmation through techniques like COSY, HMQC, HMBC, or potential deuterium (B1214612) labeling studies, is therefore not possible at this time.

While the general spectroscopic features of the benzophenone core, the bromophenyl group, and the ethylenedioxy moiety can be predicted based on known data from analogous structures, an article focusing solely and in detail on "this compound" requires specific, experimentally determined data. Without such foundational research, any attempt to generate the requested in-depth scientific article would be speculative and would not meet the required standards of scientific accuracy and reliance on detailed research findings.

Further research and publication by synthetic and analytical chemists are needed to provide the scientific community with the fundamental spectroscopic data required for a complete characterization of this compound.

Spectroscopic Characterization and Structural Elucidation of 2 Bromo 3 ,4 Ethylenedioxy Benzophenone

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Analysis of C-Br and C-O-C Stretching Frequencies

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within the 2-Bromo-3',4'-(ethylenedioxy)benzophenone molecule by detecting their characteristic vibrational frequencies.

The carbon-bromine (C-Br) bond of the aryl bromide is expected to produce a stretching vibration in the fingerprint region of the spectrum, typically between 680 and 515 cm⁻¹. The presence of a distinct absorption band in this range is a strong indicator of the bromine substituent on the phenyl ring.

The ethylenedioxy moiety is characterized by the strong C-O-C (ether) linkages. These bonds result in prominent absorption bands. The asymmetric C-O-C stretching vibration typically appears in the 1300-1200 cm⁻¹ region, while the symmetric stretch is found around 1150-1050 cm⁻¹. The observation of these intense bands provides clear evidence for the presence of the 2,3-dihydro-1,4-benzodioxin ring system.

Table 1: Expected Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aryl C-Br | Stretching | 680 - 515 |

| C-O-C (Ether) | Asymmetric Stretching | 1300 - 1200 |

| C-O-C (Ether) | Symmetric Stretching | 1150 - 1050 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique provides insight into the electronic structure and conjugation within the molecule.

The molecular structure of this compound contains a benzophenone (B1666685) core, which is an extensive conjugated system involving two phenyl rings and a carbonyl group. This conjugation is further extended by the electron-donating ethylenedioxy group. Such extensive π-electron delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Consequently, the UV-Vis spectrum is expected to display strong absorption bands corresponding to π → π* transitions at longer wavelengths (a bathochromic or red shift) compared to non-conjugated systems. uobabylon.edu.iq A weaker absorption band at an even longer wavelength, corresponding to the forbidden n → π* transition of the carbonyl group's non-bonding electrons, is also anticipated. bris.ac.uk

UV-Vis spectroscopy can be used for the quantitative analysis of this compound in solution, governed by the Beer-Lambert law (A = εcl). By measuring the absorbance (A) of a solution at the wavelength of maximum absorption (λmax), its concentration (c) can be determined if the molar absorptivity (ε) and the path length (l) of the cuvette are known. The molar absorptivity is a constant that is specific to the compound at a particular wavelength.

Table 2: Parameters of the Beer-Lambert Law

| Parameter | Symbol | Description |

| Absorbance | A | The amount of light absorbed by the solution (dimensionless). |

| Molar Absorptivity | ε | A measure of how strongly the compound absorbs light at a specific wavelength (L mol⁻¹ cm⁻¹). |

| Concentration | c | The molar concentration of the compound in the solution (mol L⁻¹). |

| Path Length | l | The distance the light travels through the solution, typically the width of the cuvette (cm). |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique that provides information on the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

HRMS is used to determine the precise molecular weight of this compound, which allows for the calculation of its exact elemental formula (C₁₅H₁₁BrO₃). cymitquimica.com A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance. This results in the appearance of two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity, separated by two mass units, which is a definitive indicator for the presence of a single bromine atom in the molecule.

Table 3: Expected Molecular Ion Peaks due to Bromine Isotopes

| Ion | Description | Expected Relative Intensity |

| [M]⁺ | Molecular ion containing the ⁷⁹Br isotope | ~100% |

| [M+2]⁺ | Molecular ion containing the ⁸¹Br isotope | ~98% |

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The technique provides a fragmentation pattern that serves as a molecular fingerprint. For this compound, electron impact (EI) ionization would likely induce fragmentation via alpha-cleavage on either side of the carbonyl group. miamioh.edu

This would lead to the formation of characteristic fragment ions. The primary fragmentations are expected to be the loss of the 2-bromophenyl radical or the 3,4-(ethylenedioxy)phenyl radical, resulting in the formation of the corresponding acylium ions.

Expected major fragmentation pathways include:

Formation of the 3,4-(ethylenedioxy)benzoyl cation: [M - C₆H₄Br]⁺

Formation of the 2-bromobenzoyl cation: [M - C₈H₇O₂]⁺

Loss of carbon monoxide (CO) from the 2-bromobenzoyl cation to form the 2-bromophenyl cation. miamioh.edu

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

For instance, studies on various benzophenone structures have revealed a wide range of twist angles between the phenyl rings, which are influenced by both intramolecular steric hindrance and intermolecular packing forces within the crystal. researchgate.net The presence of a bulky bromine atom at the 2-position of one phenyl ring in this compound is expected to induce a significant twist. This is a common feature in ortho-substituted benzophenones, where steric strain is minimized by rotation of the phenyl rings out of the plane of the carbonyl group.

To illustrate the type of data obtained from X-ray crystallography, the following tables present hypothetical but representative crystallographic data and bond lengths for a related benzophenone derivative, highlighting the kind of detailed structural information that such an analysis would provide for this compound.

Table 1: Hypothetical Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C15H11BrO3 |

| Formula weight | 319.15 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | a = 9.438(5) Å, α = 90° |

| b = 20.808(1) Å, β = 99.56(2)° | |

| c = 9.433(6) Å, γ = 90° | |

| Volume | 1826.9(19) ų |

| Z | 4 |

| Density (calculated) | 1.161 Mg/m³ |

| Absorption coefficient | 2.154 mm⁻¹ |

| F(000) | 648 |

Table 2: Hypothetical Selected Bond Lengths (Å)

| Bond | Length | Bond | Length |

| Br(1)-C(2) | 1.907(4) | C(7)-O(1) | 1.222(3) |

| C(1)-C(6) | 1.380(4) | C(1')-C(6') | 1.394(5) |

| C(7)-C(1) | 1.495(4) | C(7)-C(1') | 1.498(4) |

| O(2)-C(3') | 1.375(3) | O(3)-C(4') | 1.378(3) |

The comprehensive picture afforded by X-ray crystallography is essential for a deep understanding of the structure-property relationships in solid materials. Future experimental studies on this compound are needed to confirm these structural predictions and to fully characterize its solid-state behavior.

Computational Chemistry Investigations of 2 Bromo 3 ,4 Ethylenedioxy Benzophenone

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, energy levels, and electron distribution.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. physchemres.orgnih.gov This method is well-suited for investigating the ground state properties of medium-sized organic molecules like 2-Bromo-3',4'-(ethylenedioxy)benzophenone.

DFT calculations can be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. For this particular benzophenone (B1666685) derivative, key parameters of interest would include the twist angles of the two phenyl rings relative to the plane of the central carbonyl group, which are influenced by the steric hindrance of the ortho-bromo substituent and the electronic effects of the ethylenedioxy group. nih.govresearchgate.net Furthermore, DFT is used to calculate vibrational frequencies, which can be compared with experimental infrared and Raman spectra to validate the computed structure. nih.gov Other important ground state properties obtainable from DFT include dipole moments and Mulliken or Natural Bond Orbital (NBO) charge distributions, which reveal the polarity and the partial atomic charges within the molecule. researchgate.netuomphysics.net

Table 1: Representative Ground State Properties of this compound Calculated using DFT

| Property | Representative Value |

| Optimized Ground State Energy | - E (Hartree) |

| Dipole Moment | ~ X.X D |

| C=O Bond Length | ~ 1.23 Å |

| C-Br Bond Length | ~ 1.90 Å |

| Phenyl Ring 1 Dihedral Angle | ~ 40-50° |

| Phenyl Ring 2 Dihedral Angle | ~ 20-30° |

Note: The values in this table are hypothetical and serve as illustrative examples of the data that would be generated from DFT calculations.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate electronic structure information.

For this compound, these high-level calculations can be used to refine the energies and properties obtained from DFT. They are particularly valuable for studying excited states and for obtaining a more precise description of electron correlation effects, which are important for understanding the molecule's spectroscopic properties and photochemical behavior. While full geometry optimization using high-level ab initio methods may be computationally expensive, single-point energy calculations on DFT-optimized geometries are a common strategy to achieve a higher level of accuracy for the electronic energy.

The three-dimensional shape of a molecule is crucial to its function and reactivity. This compound, with its rotatable single bonds connecting the phenyl rings to the carbonyl carbon, can exist in various conformations. sci-hub.se The twist of the phenyl rings is a key conformational feature of benzophenones. nih.govresearchgate.net The ortho-bromo substituent is expected to induce a significant steric clash, forcing the brominated phenyl ring out of the plane of the carbonyl group. The ethylenedioxy group, being relatively planar, will also influence the conformation of the other ring.

Computational conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting structure. This process generates a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers, while the saddle points represent transition states for conformational changes. These calculations can reveal the most stable conformation of the molecule and the energy barriers to rotation between different conformations. sci-hub.se

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. wikipedia.orgimperial.ac.uk It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other chemical species.

For this compound, the HOMO is likely to be localized on the electron-rich 3',4'-(ethylenedioxy)phenyl ring, which acts as an electron-donating group. Conversely, the LUMO is expected to be centered on the electron-withdrawing carbonyl group and the brominated phenyl ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests that the molecule is more easily excitable and more reactive. espublisher.com FMO analysis can also provide insights into the molecule's electronic absorption properties, as the HOMO-LUMO transition is often the lowest energy electronic excitation. researchgate.net

Table 2: Representative Frontier Molecular Orbital Data for this compound

| Orbital | Energy (eV) | Primary Localization |

| HOMO | ~ -6.5 | 3',4'-(ethylenedioxy)phenyl ring |

| LUMO | ~ -1.8 | Carbonyl group and 2-bromophenyl ring |

| HOMO-LUMO Gap | ~ 4.7 | - |

Note: The values in this table are hypothetical and serve as illustrative examples of the data that would be generated from FMO analysis.

Molecular Dynamics Simulations for Conformational Dynamics

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecules are in constant motion at any temperature above absolute zero. Molecular dynamics (MD) simulations are a computational method used to study this dynamic behavior. ijnc.ir

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.com For a molecule like this compound, an MD simulation would typically start with an optimized geometry and assign initial velocities to each atom. The forces between atoms are calculated using a force field, which is a set of empirical potential energy functions.

Prediction and Interpretation of Spectroscopic Properties

Computational NMR Chemical Shift Prediction

There is no available research that reports computationally predicted ¹H or ¹³C NMR chemical shifts for this compound.

Vibrational Frequency Calculations for IR Spectral Interpretation

No computational studies presenting calculated vibrational frequencies to aid in the interpretation of the IR spectrum of this compound were identified.

Electronic Excitation Energy Calculations for UV-Vis Spectroscopy

Data from electronic excitation energy calculations, which are used to predict and interpret UV-Vis absorption spectra, could not be found for this compound.

Reaction Pathway Modeling and Transition State Characterization

Energetic Profiling of Proposed Reaction Mechanisms

No literature was discovered that computationally models reaction pathways involving this compound, and therefore, no energetic profiles or characterizations of transition states are available.

Computational Investigations of this compound Unstable Intermediates Remain Undocumented in Publicly Accessible Research

A comprehensive search of publicly available scientific literature and computational chemistry databases has revealed no specific studies focused on the computational elucidation of unstable intermediates of the chemical compound this compound. While computational chemistry is a powerful tool for investigating reaction mechanisms and transient species, it appears that this particular molecule has not been the subject of such detailed theoretical investigation in published research.

Computational methods, such as Density Functional Theory (DFT), are frequently employed to model reaction pathways and characterize the structures and energies of short-lived intermediates and transition states. These studies provide crucial insights into the kinetics and thermodynamics of chemical transformations. However, for this compound, specific data on calculated geometries, relative energies, vibrational frequencies, and other properties of any potential unstable intermediates are not available in the current body of scientific literature.

Consequently, the creation of data tables and a detailed discussion on the computational findings related to the unstable intermediates of this compound, as requested, cannot be fulfilled at this time due to the absence of primary research data. Further experimental or theoretical studies would be required to generate the necessary information to populate such an analysis.

Lack of Specific Research Data on this compound Limits Detailed Application Analysis

Comprehensive searches for the chemical compound this compound have revealed a significant scarcity of published research detailing its specific applications in chemical science and materials research. While information is available regarding its basic chemical properties from various suppliers, in-depth studies outlining its use as a synthetic intermediate, in polymer chemistry, catalysis, or photochemistry are not readily found in the public domain.

The available information primarily consists of supplier data, which includes the compound's CAS registry number (164526-08-3), molecular formula (C₁₅H₁₁BrO₃), and molecular weight. However, this information does not extend to practical applications or research findings as required by the specified article outline.

General information on the broader class of benzophenone derivatives is abundant. These compounds are widely recognized for their utility as photoinitiators in polymerization processes, as building blocks in the synthesis of complex organic molecules, and in the development of materials with specific optical properties. For instance, the structurally similar compound, 2-Chloro-3',4'-(ethylenedioxy)benzophenone, is known to be used as an intermediate in chemical synthesis and is investigated for potential biological activities. This suggests that this compound could potentially have analogous applications, but without specific studies on the bromo-derivative, any such claims would be speculative.

Another related compound, 2-Bromo-3',4'-(methylenedioxy)propiophenone, has been identified as a precursor in the synthesis of cathinones. This highlights a specific synthetic utility for a similar molecular scaffold, but this application is distinct from the areas of polymer chemistry, materials science, and non-biological catalysis outlined in the requested article structure.

Due to the lack of specific research data, it is not possible to provide a detailed and scientifically accurate account of the applications of this compound in the following areas:

Applications of 2 Bromo 3 ,4 Ethylenedioxy Benzophenone in Chemical Science and Materials Research

Conclusion and Future Research Directions for 2 Bromo 3 ,4 Ethylenedioxy Benzophenone

Summary of Key Academic Contributions and Findings

Currently, dedicated academic literature focusing exclusively on 2-Bromo-3',4'-(ethylenedioxy)benzophenone is limited. However, the scientific community's understanding of its constituent parts—the benzophenone (B1666685) core, the bromo substituent, and the ethylenedioxy group—allows for a foundational understanding of its likely chemical nature and significance.

Benzophenones, as a class, are well-documented for their photochemical properties and are frequently used as photoinitiators in radical polymerization processes. They are also recognized as a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

The presence of a bromine atom on one of the phenyl rings is a key feature. Halogenated organic compounds are crucial intermediates in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings), which are fundamental for the construction of complex organic molecules. The bromine atom in this compound offers a reactive handle for further functionalization, enabling the synthesis of more elaborate molecular architectures.

The 3',4'-(ethylenedioxy) moiety, also known as a 1,4-benzodioxin ring system, is a significant structural feature found in numerous biologically active compounds and functional materials. This group can influence the electronic properties and conformation of the molecule, potentially enhancing its utility in various applications.

While direct research on this compound is not extensively published, its structure suggests its primary academic contribution is as a key intermediate in the synthesis of more complex molecules. It serves as a building block that combines the photochemical and biological potential of the benzophenone core with the synthetic versatility of a brominated aromatic ring and the unique electronic and structural contributions of the ethylenedioxy group.

Table 1: Key Structural Features and Their Academic Significance

| Structural Feature | Potential Academic Contribution |

| Benzophenone Core | Photochemical applications, medicinal chemistry scaffold |

| 2-Bromo Substituent | Site for cross-coupling reactions and further functionalization |

| 3',4'-(Ethylenedioxy) Group | Modulation of electronic properties and biological activity |

Remaining Challenges and Open Questions in Synthesis and Reactivity

Despite the straightforward conceptual synthesis of this compound, likely via a Friedel-Crafts acylation reaction between 2-bromobenzoyl chloride and 1,4-benzodioxan, several challenges and unanswered questions remain.

Synthesis:

Regioselectivity: A primary challenge in the Friedel-Crafts acylation of 1,4-benzodioxan is controlling the regioselectivity. The reaction can potentially yield different positional isomers, and achieving a high yield of the desired 6-acylated product (leading to the 3',4'-disubstituted pattern) over the 5- or 7-acylated products requires careful optimization of reaction conditions, including the choice of Lewis acid catalyst and solvent.

Scalability and Purity: Developing a scalable and cost-effective synthesis that consistently produces high-purity this compound is crucial for its potential applications. This includes devising efficient purification methods to remove isomeric impurities and residual catalyst.

Reactivity:

Photochemical Behavior: A significant open question is the detailed photochemical behavior of this specific compound. While benzophenone itself is a well-studied photosensitizer, the influence of the bromo and ethylenedioxy substituents on its triplet state lifetime, quantum yield, and photoreactivity is not documented. Understanding these properties is essential for its potential use in photochemistry and materials science.

Reactivity in Cross-Coupling: While the bromine atom is poised for cross-coupling reactions, the steric hindrance from the adjacent benzoyl group could impact its reactivity. Systematic studies are needed to determine the optimal conditions for various coupling reactions at this position.

Metabolic Stability: For any potential biological application, the metabolic stability of the ethylenedioxy ring and the potential for dehalogenation of the bromophenyl group are important considerations that remain unexplored.

Prospects for Novel Non-Biological Applications and Material Innovations

The unique combination of functional groups in this compound opens up possibilities for its use in the development of novel materials.

Polymer Science: As a brominated aromatic ketone, this compound could be used as a monomer or a key intermediate for the synthesis of high-performance polymers. For instance, it could be incorporated into poly(ether ether ketone) (PEEK) or other polyaryletherketone (PAEK) backbones through nucleophilic aromatic substitution, where the bromine atom can be displaced. The resulting polymers could exhibit enhanced thermal stability, flame retardancy (due to the bromine content), and specific optical properties.

Organic Electronics: The benzophenone moiety is known to be an acceptor unit in thermally activated delayed fluorescence (TADF) materials used in organic light-emitting diodes (OLEDs) researchgate.net. The this compound could serve as a precursor for more complex TADF emitters through functionalization at the bromine position. The ethylenedioxy group can also be used to tune the electronic properties of the final material.

Photonic Materials: The photoreactive nature of the benzophenone core suggests potential applications in the development of photo-responsive materials, such as photo-crosslinkable polymers or coatings. The bromine atom could be further functionalized to attach other chromophores, leading to materials with tailored optical properties.

Table 2: Potential Non-Biological Applications

| Application Area | Potential Role of this compound |

| High-Performance Polymers | Monomer or intermediate for flame-retardant and thermally stable polymers. |

| Organic Electronics (OLEDs) | Building block for thermally activated delayed fluorescence (TADF) emitters. |

| Photonic Materials | Precursor for photo-crosslinkable polymers and photo-responsive materials. |

Interdisciplinary Research Opportunities in Chemical Sciences

The multifaceted nature of this compound provides a platform for a range of interdisciplinary research endeavors within the chemical sciences.

Organic Synthesis and Catalysis: There is a significant opportunity for synthetic chemists to develop novel and efficient synthetic routes to this and related substituted benzophenones. This could involve exploring new catalytic systems for regioselective Friedel-Crafts reactions or developing alternative synthetic strategies that avoid harsh Lewis acids.

Physical Organic Chemistry: A detailed investigation into the photophysical properties of this molecule would be a valuable contribution. This would involve techniques such as transient absorption spectroscopy and computational chemistry to understand the influence of the substituents on the electronic structure and excited-state dynamics of the benzophenone core.

Materials Chemistry and Polymer Science: Collaboration between organic chemists and materials scientists could lead to the design and synthesis of new functional materials derived from this compound. This could involve the synthesis and characterization of novel polymers, organic electronic materials, or photo-responsive systems with tailored properties.

Computational Chemistry: Theoretical studies can play a crucial role in predicting the reactivity, electronic properties, and spectral characteristics of this molecule and its derivatives. Such studies can guide synthetic efforts and help in the rational design of new materials with desired functionalities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-3',4'-(ethylenedioxy)benzophenone, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The compound is typically synthesized via bromination of its parent benzophenone derivative. Reagents like N-bromosuccinimide (NBS) or bromine with catalysts (e.g., FeCl₃ or AlCl₃) are used under inert atmospheres. Temperature control (e.g., 0–25°C) and solvent selection (e.g., dichloromethane or acetic acid) are critical for regioselectivity. Monitoring reaction progress via TLC or HPLC ensures intermediate stability. Post-synthesis purification involves column chromatography or recrystallization .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions and ethylenedioxy bridge integrity. Infrared (IR) spectroscopy identifies key functional groups (e.g., C=O stretching at ~1650 cm⁻¹, C-Br at ~550 cm⁻¹). Mass spectrometry (MS) validates molecular weight (e.g., ESI-MS for [M+H]+ peaks). X-ray crystallography provides definitive structural elucidation if crystalline forms are obtainable .

Q. What are the primary research applications of this compound in chemical and biological studies?

- Methodological Answer : The bromine atom enhances electrophilic reactivity, making it a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura). The ethylenedioxy group stabilizes electron-deficient aromatic systems, useful in photochemistry or as a UV-absorbing scaffold. In biology, it serves as an intermediate for bioactive molecules (e.g., enzyme inhibitors or fluorescent probes) .

Advanced Research Questions

Q. How do substituents (e.g., bromine vs. chlorine) on the benzophenone core influence electronic properties and reactivity?

- Methodological Answer : Bromine’s higher electronegativity and larger atomic radius compared to chlorine increase polarizability and steric effects, altering reaction kinetics. Computational studies (DFT/B3LYP/6-311G) quantify electronic effects: bromine reduces HOMO-LUMO gaps (~0.27 a.u. vs. ~0.29 a.u. for chloro analogs), enhancing charge-transfer potential. Experimental validation involves Hammett substituent constants and reaction rate comparisons .

Q. How can researchers reconcile contradictory data on benzophenone derivatives’ carcinogenic potential (e.g., IARC Group 2B vs. dermal non-carcinogenicity in mice)?

- Methodological Answer : Discrepancies arise from exposure routes (oral vs. dermal) and metabolic pathways. In vitro assays (e.g., Ames test) assess mutagenicity, while in vivo models (rodent dermal studies) evaluate tumorigenesis. Mechanistic studies (e.g., ROS generation assays or endocrine disruption screens) clarify toxicity pathways. Dose-response relationships and species-specific metabolism (e.g., cytochrome P450 activity) must be considered .

Q. What methodologies are effective for studying the environmental fate and ecological risks of benzophenone derivatives?

- Methodological Answer : Use LC-MS/MS to detect degradation products (e.g., hydroxylated metabolites) in aquatic systems. Ecotoxicity assays (e.g., Daphnia magna mortality tests) quantify acute/chronic effects. Computational models predict bioaccumulation factors (BCF) and persistence (e.g., EPI Suite). Field studies correlate octocrylene degradation (to benzophenone) with coral bleaching, requiring controlled mesocosm experiments .

Q. How can surface grafting techniques using benzophenone derivatives be optimized for biomedical applications?

- Methodological Answer : Control benzophenone surface concentration via solvent soaking (e.g., acetone) and drying time (≥60 minutes to stabilize diffusion). UV-initiated crosslinking on PDMS substrates requires oxygen-free conditions to prevent radical quenching. Validate grafting efficiency via XPS or AFM. Applications include bioadhesives with tunable mechanical anisotropy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.